molecular formula C16H17N5O B2655273 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034306-75-5

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2655273
CAS No.: 2034306-75-5
M. Wt: 295.346
InChI Key: CVQXGWFTNLKXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a potent, ATP-competitive small-molecule inhibitor that selectively targets Focal Adhesion Kinase (FAK, also known as PTK2) and the closely related Proline-Rich Tyrosine Kinase 2 (PYK2, also known as PTK2B). This dual-inhibitory profile is of significant interest in oncology research, as FAK and PYK2 are non-receptor tyrosine kinases that play critical roles in cancer cell survival, proliferation, migration, and invasion . By inhibiting FAK activation, which is frequently overexpressed in solid tumors, this compound disrupts downstream signaling pathways such as PI3K/AKT and RAS-MAPK, leading to the induction of apoptosis and the suppression of tumor growth. Its activity against PYK2, which can compensate for FAK loss in some contexts, provides a broader mechanism to counteract tumor adaptability and resistance. Researchers are investigating this compound in preclinical models to understand its efficacy in targeting the tumor microenvironment, potentially reducing cancer metastasis and overcoming chemoresistance. Beyond oncology, its role in modulating integrin signaling and cytoskeletal dynamics makes it a valuable pharmacological tool for studying cellular adhesion, mechanotransduction, and neuronal signaling pathways where these kinases are implicated.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-19-9-12(14-4-2-3-5-15(14)19)8-16(22)20-10-13(11-20)21-7-6-17-18-21/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQXGWFTNLKXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Indole Derivative Synthesis: The indole moiety can be prepared through Fischer indole synthesis or other methods.

    Coupling Reactions: The final step involves coupling the triazole, azetidine, and indole fragments under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with triazole and indole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The azetidine ring might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Heterocycle Substitution: Triazole vs. Tetrazole

Compound from : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., 22–28) .

  • Key Differences :
    • Tetrazole (5-membered, 4N atoms) replaces triazole, increasing acidity (pKa ~4.9 vs. ~10 for triazole), which may enhance solubility in physiological conditions.
    • Piperidine (6-membered) vs. azetidine: Larger ring size increases flexibility and may alter binding pocket compatibility.
  • Synthesis: Tetrazole formation requires sodium azide and aryl aniline, contrasting with click chemistry often used for triazoles.

Aromatic Core: Indole vs. Benzofuran

Compound from : 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (9) .

  • Key Differences :
    • Benzofuran (planar, oxygen-containing) vs. indole (bicyclic, nitrogen-containing): Indole’s NH group (methylated in the target compound) may participate in hydrogen bonding, while benzofuran’s oxygen enhances electron density.
    • Biological Activity : Benzofuran derivatives in underwent enantioselective microbial reduction, suggesting differential metabolic processing compared to indole-based compounds .

Ring Size and Flexibility: Azetidine vs. Azepane

Compounds from : 1-(Azepan-1-yl)-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethanone derivatives (e.g., 2dag–2dan) .

  • Key Differences :
    • Azetidine (4-membered) vs. azepane (7-membered): Azetidine’s rigidity may reduce entropy loss upon binding, while azepane’s larger size increases lipophilicity (logP).
    • Synthetic Yields : Azepane derivatives achieved high yields (88–99%) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting efficient triazole formation. Comparable data for azetidine analogs are needed .

Bioisosteric Replacements: Oxadiazole vs. Triazole

Compounds from : 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (e.g., 4c, 4d) .

  • Key Differences :
    • Oxadiazole (electron-deficient) vs. triazole (electron-rich): Oxadiazole may improve metabolic stability but reduce hydrogen-bonding capacity.
    • Spectral Data : IR spectra for oxadiazole derivatives show C=O stretches at ~1705–1710 cm⁻¹, comparable to the target compound’s carbonyl group .

Hybrid Pharmacophores: Thiazole-Indole vs. Triazole-Indole

Compounds from : (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (7) and analogs .

  • Key Differences :
    • Thiazole (sulfur-containing) vs. triazole : Thiazole’s sulfur may engage in hydrophobic interactions or coordinate metals, unlike triazole’s nitrogen-rich core.
    • Substituent Effects : Allyl or benzyl groups on indole () vs. methyl in the target compound: Bulkier substituents may hinder membrane permeability .

Table 1. Key Properties of Selected Compounds

Compound Class Heterocycle Core Ring Size Molecular Weight (g/mol) Key Substituents Synthetic Yield (%)
Target Compound Azetidine 4 ~325 (estimated) 1-Methylindole Not reported
Tetrazole-Piperidine (Ev1) Piperidine 6 ~300–350 Aryl groups Not reported
Azepane-Triazole (Ev5) Azepane 7 337–427 Methoxyphenyl, Tolyl 88–99
Oxadiazole-Pyrazole (Ev6) Oxadiazole 5 300–313 Pyrazole, Aryl 58–68

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a hybrid molecule that combines a triazole ring with an azetidine moiety and an indole structure. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry. The triazole ring is particularly noted for its ability to interact with various biological targets, which may enhance the compound's therapeutic efficacy.

Chemical Structure

The molecular formula of this compound indicates the presence of nitrogen atoms from both the triazole and azetidine rings, which are crucial for its biological activity. The structural complexity allows for various interactions with biological macromolecules, potentially leading to significant pharmacological effects.

The mechanism of action for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves interaction with specific enzymes or receptors. The triazole moiety is known for forming hydrogen bonds and π–π interactions, which can modulate the activity of target proteins. This interaction may lead to inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

Anticholinesterase Activity

Recent studies have highlighted the potential of triazole-containing compounds as inhibitors of AChE and BChE. These enzymes play a significant role in neurotransmission, and their inhibition can be beneficial in treating conditions like Alzheimer's disease.

CompoundAChE IC50 (μM)BChE IC50 (μM)
15.516.21
24.615.51
36.374.61

The above table summarizes the inhibitory activities of various derivatives containing the triazole structure, indicating that modifications to the azetidine ring can enhance enzyme inhibition.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have shown promising results against various bacterial strains.

CompoundTarget BacteriaMIC (µg/mL)
1E. coli100
2S. aureus75
3K. pneumoniae150

These findings suggest that the presence of the triazole and azetidine moieties contributes to enhanced antibacterial activity against common pathogens.

Anticancer Potential

In addition to its antimicrobial and anticholinesterase activities, compounds containing triazole rings have demonstrated anticancer properties. The structural diversity allows for targeted interactions with cancer cell pathways, potentially leading to apoptosis or cell cycle arrest in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole-containing compounds:

  • Study on AChE Inhibition : A group synthesized various triazole derivatives and evaluated their inhibitory effects on AChE and BChE. The results indicated that specific substitutions on the azetidine ring significantly improved inhibitory potency.
  • Antimicrobial Evaluation : Another study focused on assessing the antimicrobial efficacy against multiple bacterial strains, demonstrating that modifications in the side chains could enhance antibacterial activity significantly.

Q & A

Q. How can the synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization involves sequential coupling of the azetidine and triazole moieties under controlled conditions. Key steps include:
  • Azetidine formation : Use polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to promote nucleophilic substitution at the azetidine nitrogen .
  • Triazole coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole ring formation, ensuring stoichiometric control of reactants to minimize byproducts .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm connectivity of the azetidine, triazole, and indole moieties. Key signals include the azetidine N-CH₂ (δ 3.5–4.2 ppm) and indole C=O (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (ESI+) validates the molecular formula (e.g., C₁₈H₂₀N₅O) with <2 ppm error .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D conformation, particularly the spatial arrangement of the triazole relative to the azetidine ring .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro assays : Test against kinase/enzyme targets (e.g., EGFR, PI3K) using fluorescence-based enzymatic inhibition assays (IC₅₀ determination) .
  • Cellular models : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., triazole interactions with ATP-binding pockets) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar azetidine-triazole hybrids?

  • Methodological Answer :
  • Meta-analysis : Compare datasets from independent studies, focusing on variables like assay conditions (pH, temperature) and cell line genetic backgrounds .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenated indole rings) to isolate contributions of specific functional groups .
  • Target engagement validation : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported biological targets .

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole-azetidine coupling) be experimentally validated?

  • Methodological Answer :
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels into reactants (e.g., azide precursors) to track bond formation via NMR or MS .
  • Kinetic studies : Monitor reaction progress (e.g., via in situ IR spectroscopy) to identify rate-determining steps and intermediate species .
  • DFT calculations : Use Gaussian 16 to model transition states and compare theoretical vs. experimental activation energies .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD simulations : Run 100-ns molecular dynamics trajectories (GROMACS) to assess stability in aqueous vs. lipid bilayer environments .
  • QSAR modeling : Train models on public datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.